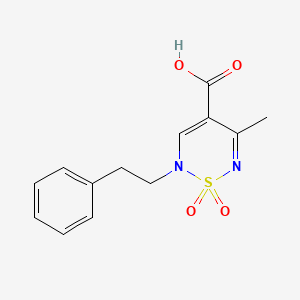

![molecular formula C13H12N4OS B2568547 3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-硫醇 CAS No. 868143-06-0](/img/structure/B2568547.png)

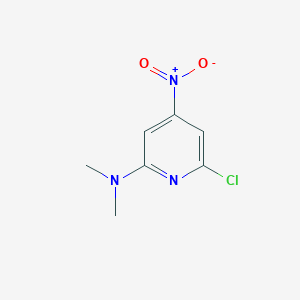

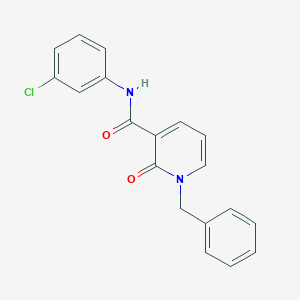

3-(4-乙氧基苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine compounds typically involves the reaction of certain starting materials in the presence of a catalyst . For instance, one method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazine .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine compounds is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure can make specific interactions with different target receptors due to its ability to accept and donate hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine compounds are typically characterized by the formation of new bonds and the breaking of existing ones . For instance, one reaction involves the condensation of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes, leading to the formation of 4-arylideneamino-1,2,4-triazole-3(2H)-thiones .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine compounds can vary widely depending on their specific structure and substituents . For instance, some compounds exhibit excellent thermal stability and high density, making them potential candidates for use as heat-resistant explosives .科学研究应用

抗菌和抗菌活性

1,2,4-三唑衍生物,包括那些含有三唑并哒嗪核心的衍生物,已被证明具有显着的抗菌和抗菌特性。这些化合物作为针对各种细菌菌株(包括导致多种感染的常见病原体金黄色葡萄球菌)的有效抑制剂。这些化合物具有抗菌活性归因于它们干扰必需细菌酶或破坏细胞壁合成的能力。这使得它们成为开发新抗生素的有希望的候选者,尤其是在抗生素耐药性不断上升的情况下 (Jie Li & Junwei Zhang, 2021).

癌症治疗的潜力

由于三唑衍生物具有调节癌症进展中涉及的各种生物途径的能力,因此已探索其在癌症治疗中的潜力。一些三唑化合物表现出抑制拓扑异构酶(参与 DNA 复制的酶)的能力,因此可以通过阻止癌细胞增殖来作为抗癌剂。此类化合物中化学结构的多样性允许优化其药代动力学和药效学特性,使其成为癌症治疗药物开发中的多功能工具 (V. Ferreira et al., 2013).

农业应用

三唑并哒嗪衍生物也因其在农业中的应用而引人注目。由于它们对影响农作物的各种害虫和疾病具有抑制作用,因此它们已被用作杀虫剂中的成分。它们的作用方式通常涉及破坏害虫的生命周期或抑制病原真菌的生长,提供了一种可持续地保护农作物和提高农业生产力的方法 (Nazarov V.N. et al., 2021).

光电材料

杂环化合物,包括三唑并哒嗪,已在光电材料的开发中找到应用。它们独特的电子特性使其适用于有机发光二极管 (OLED)、光伏电池和其他电子器件。通过化学改性微调这些化合物的电子和光物理性质,为先进技术应用中的材料设计开辟了新的可能性 (G. Lipunova et al., 2018).

作用机制

The structure–activity relationship of biologically important 1,2,4-triazolo[4,3-b][1,3,4]thiadiazines, which are similar to 1,2,4-triazolo[4,3-b]pyridazine, have profound importance in drug design, discovery, and development . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

属性

IUPAC Name |

3-(4-ethoxyphenyl)-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-2-18-10-5-3-9(4-6-10)13-15-14-11-7-8-12(19)16-17(11)13/h3-8H,2H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEQTPQKVFRHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C3N2NC(=S)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pentoxybenzamide](/img/structure/B2568466.png)

![4-Chloro-12-(4-fluorobenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2568473.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B2568474.png)

![1-(benzo[d]isoxazol-3-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2568480.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2568486.png)